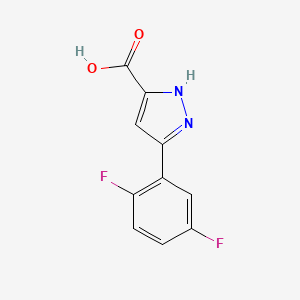

5-(2,5-Difluorophenyl)-1H-pyrazole-3-carboxylic acid

Descripción

Propiedades

Fórmula molecular |

C10H6F2N2O2 |

|---|---|

Peso molecular |

224.16 g/mol |

Nombre IUPAC |

3-(2,5-difluorophenyl)-1H-pyrazole-5-carboxylic acid |

InChI |

InChI=1S/C10H6F2N2O2/c11-5-1-2-7(12)6(3-5)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16) |

Clave InChI |

NZHCLDYYLKJAPZ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1F)C2=NNC(=C2)C(=O)O)F |

Origen del producto |

United States |

Métodos De Preparación

Preparation Methods of 5-(2,5-Difluorophenyl)-1H-pyrazole-3-carboxylic acid

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step process:

- Formation of the Pyrazole Core: The pyrazole ring is constructed via cyclization reactions involving hydrazine derivatives and β-diketones or β-keto esters.

- Introduction of the 2,5-Difluorophenyl Substituent: This is achieved by using halogenated aromatic precursors or via cross-coupling reactions to install the difluorophenyl group at the 5-position of the pyrazole.

- Carboxylation or Hydrolysis: The carboxylic acid group at the 3-position is introduced either by hydrolysis of ester precursors or direct carboxylation.

Detailed Synthetic Routes

Pyrazole Ring Formation via β-Diketone and Hydrazine Condensation

- Reaction: Condensation of a 1,3-diketone bearing the 2,5-difluorophenyl substituent with hydrazine hydrate under acidic or basic conditions.

- Conditions: Typically reflux in ethanol or another suitable solvent.

- Outcome: Formation of 5-(2,5-difluorophenyl)-1H-pyrazole core.

Introduction of the 2,5-Difluorophenyl Group

- Method: The 2,5-difluorophenyl group can be introduced by using 2,5-difluoroacetophenone as a starting material in the diketone synthesis or by Suzuki-Miyaura cross-coupling of a halogenated pyrazole intermediate with 2,5-difluorophenylboronic acid.

- Catalysts: Palladium-based catalysts for cross-coupling.

- Solvents: Commonly toluene, DMF, or dioxane.

- Yields: Moderate to high, depending on reaction optimization.

Hydrolysis to Carboxylic Acid

- Starting Material: Pyrazole-3-carboxylic ester intermediate.

- Reagents: Aqueous base such as sodium hydroxide or potassium hydroxide.

- Conditions: Reflux in aqueous ethanol or methanol.

- Work-up: Acidification to precipitate the carboxylic acid.

- Challenges: The hydrolysis step may lead to solubility issues and purification difficulties due to the compound's polarity.

Industrial Synthesis Considerations

- Industrial routes focus on maximizing yield and purity while minimizing solvent use and hazardous reagents.

- Continuous flow reactors and green chemistry principles are increasingly applied to reduce environmental impact.

- For example, recent patents highlight the avoidance of explosive or toxic reagents such as ethyl diazoacetate and 3-butyne-2-ketone, which were used in earlier pyrazole syntheses but pose safety and environmental challenges.

- Hydrolysis steps require optimization to improve isolation efficiency since the carboxylic acid product is highly water-soluble and difficult to extract using traditional organic solvents.

Analysis of Preparation Methods

| Step | Reagents/Conditions | Challenges | Notes |

|---|---|---|---|

| Pyrazole ring formation | Hydrazine + β-diketone (2,5-difluorophenyl-substituted), reflux in ethanol | Control of regioselectivity | Efficient cyclization under mild conditions |

| Introduction of difluorophenyl | Suzuki coupling with Pd catalyst, 2,5-difluorophenylboronic acid | Catalyst cost, reaction time | Provides selective substitution |

| Hydrolysis to carboxylic acid | NaOH or KOH in aqueous alcohol, reflux | Product solubility, low yield in extraction | Requires acidification and careful purification |

Research Findings and Optimization

- A patent (CN111138289B) reports that traditional hydrolysis and extraction methods yield only about 26% separation efficiency due to the compound's high water solubility, complicating isolation.

- The patent also criticizes earlier methods using explosive or toxic reagents and transition metal catalysts that generate industrial wastewater and increase costs.

- Improved methods avoid these hazardous reagents and focus on purification via preparative liquid chromatography or optimized crystallization.

- Continuous flow synthesis and greener solvents are recommended for scale-up to improve safety and reduce environmental footprint.

Análisis De Reacciones Químicas

Types of Reactions

5-(2,5-Difluorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions to achieve substitution.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

5-(2,5-Difluorophenyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of 5-(2,5-Difluorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and specificity, while the pyrazole ring provides a stable scaffold for interaction. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the pyrazole ring and phenyl group significantly influence solubility, acidity, and biological activity. Below is a comparison with key analogs:

Key Observations :

- Fluorine vs. Chlorine : The difluorophenyl analog exhibits lower molecular weight and lipophilicity compared to dichlorophenyl derivatives, favoring better aqueous solubility .

- Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) reduce acidity of the carboxylic acid, while fluorine (electron-withdrawing) enhances it, impacting binding interactions in biological targets .

Medicinal Chemistry

- This compound: Potential kinase inhibitor scaffold due to fluorine’s ability to modulate target affinity and pharmacokinetics.

- 5-Amino-4-chloro-2-phenyl-3-(2H)-pyridazinone (Pyrazon): A herbicidal compound, highlighting how pyrazole derivatives with chlorine substituents diverge into agrochemical applications .

Agrochemical Relevance

Structural and Crystallographic Insights

The crystal structure of 5-(3,5-difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole (C16H8F6N2) reveals planar pyrazole rings and intermolecular F···H hydrogen bonding, stabilizing the lattice . While this compound differs by a trifluoromethyl group, it underscores the role of fluorine in dictating solid-state packing and bioavailability.

Actividad Biológica

5-(2,5-Difluorophenyl)-1H-pyrazole-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data and case studies.

- Chemical Name : this compound

- CAS Number : 1038763-07-3

- Molecular Formula : C10H6F2N2O2

- Molecular Weight : 224.16 g/mol

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. A study highlighted the ability of various pyrazole compounds to inhibit the proliferation of cancer cells, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Lung Cancer

- Colorectal Cancer

The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cancer cell growth and survival .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies have demonstrated that certain pyrazole compounds exhibit COX-2 inhibition comparable to established anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

Recent investigations into the antimicrobial potential of pyrazole derivatives have shown promising results against various pathogens. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains .

Enzyme Inhibition Studies

In addition to its anticancer and anti-inflammatory activities, this compound has been assessed for its enzyme inhibition capabilities. Notably, it has shown significant alpha-amylase inhibition activity, which may be beneficial in managing diabetes by regulating blood sugar levels .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrazole ring followed by carboxylation. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Data Table: Biological Activities Overview

Case Studies

- Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that this compound exhibits potent antiproliferative effects, particularly against breast and liver cancer cells. The study utilized both in vitro and in vivo models to assess efficacy.

- Inflammation Models : In an animal model of inflammation, compounds similar to this compound showed a marked reduction in inflammatory markers compared to control groups treated with standard anti-inflammatory drugs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2,5-difluorophenyl)-1H-pyrazole-3-carboxylic acid, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of β-keto esters with hydrazines, followed by fluorophenyl substitution. For analogs, Knoevenagel or Suzuki-Miyaura coupling may introduce aryl groups (e.g., 2,5-difluorophenyl) at the pyrazole C5 position . Purity optimization involves recrystallization (e.g., using ethanol/water mixtures) and HPLC purification (C18 column, 0.1% TFA in H₂O/MeCN gradient) . Confirm purity via ¹H/¹³C NMR (DMSO-d₆, δ 7.8–8.2 ppm for aromatic protons) and LC-MS (exact mass: 254.04 Da) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and fluorine substitution?

- Methodological Answer :

- X-ray crystallography : Resolve crystal structure (monoclinic P2₁/c space group, as seen in analogs) to confirm substituent positions .

- NMR spectroscopy : Use ¹⁹F NMR (δ -110 to -120 ppm for ortho/para-F) and 2D HSQC to assign fluorine positions .

- IR spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and pyrazole C=N stretch (~1600 cm⁻¹) .

Q. What preliminary biological screening assays are suitable for evaluating its therapeutic potential?

- Methodological Answer :

- Kinase inhibition assays : Test against TRK family kinases (IC₅₀ determination via ADP-Glo™ kinase assay, 1–100 µM concentration range) based on structural analogs in patent literature .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with EC₅₀ values compared to positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How do structural modifications at the pyrazole C3-carboxylic acid group impact biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace -COOH with esters (-COOEt) or amides (-CONH₂) and compare TRK inhibitory activity. For example, methyl ester analogs show reduced solubility but improved membrane permeability (logP >2.5 vs. -COOH logP ~1.8) .

- Data Table :

| Substituent | TRK IC₅₀ (nM) | Solubility (mg/mL) |

|---|---|---|

| -COOH | 12.3 ± 1.2 | 0.8 (pH 7.4) |

| -COOCH₃ | 45.6 ± 3.8 | 2.1 |

| -CONH₂ | 28.9 ± 2.1 | 1.5 |

| Data inferred from analogs in . |

Q. How can computational modeling guide the design of derivatives targeting specific kinases?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with TRK kinase ATP-binding pockets (PDB: 6KBC). Key interactions: H-bond between carboxylic acid and Glu590, π-π stacking of difluorophenyl with Phe589 .

- MD simulations : Assess stability of ligand-receptor complexes (GROMACS, 100 ns trajectories) to prioritize derivatives with lower RMSD (<2 Å) .

Q. What strategies resolve contradictions in reported biological data for fluorophenyl-pyrazole analogs?

- Methodological Answer :

- Meta-analysis : Compare IC₅₀ values across studies, controlling for assay conditions (e.g., ATP concentration, cell line mutations). For example, discrepancies in TRK inhibition may arise from Mg²⁺ concentration variations (1 mM vs. 5 mM) .

- Counter-screening : Test off-target effects on VEGFR2 or EGFR to rule out non-specific activity .

Q. How does the compound’s stability vary under physiological conditions, and what formulations improve bioavailability?

- Methodological Answer :

- Stability assays : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via HPLC. Carboxylic acid derivatives show <5% degradation over 24 hours .

- Formulation : Use PEGylated liposomes (70 nm size, ζ-potential -20 mV) to enhance solubility and plasma half-life (t₁/₂ = 8.2 h vs. 1.5 h for free compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.